4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine

Descripción general

Descripción

Synthesis Analysis

- Double Cross-Coupling Reaction : 2,4-Dichloro-6-methylpyrimidine can undergo a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation. This process yields 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .

- Regioselective Synthesis : Organolithium reagents can be used to prepare 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine. Nucleophilic attack on these pyrimidines using N-methylpiperazine results in highly regioselective C-4 substituted products .

Molecular Structure Analysis

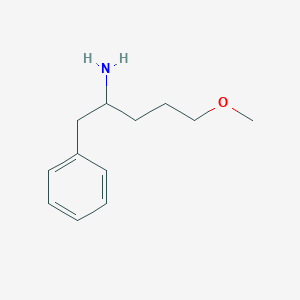

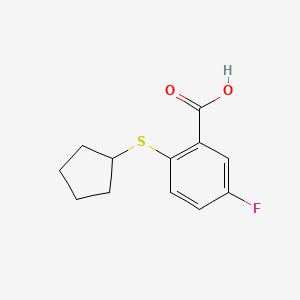

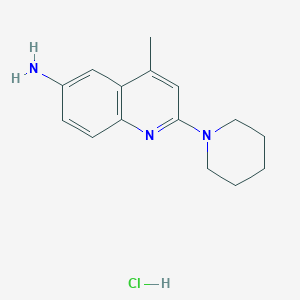

The molecular structure of 4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine consists of a pyrimidine ring with chlorine and methyl substituents. The pyridine moiety is attached at position 2. You can visualize the structure here .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including cross-coupling reactions and nucleophilic substitutions. For example, it reacts with 1 H,1 H,2 H,2 H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .

Aplicaciones Científicas De Investigación

1. Anti-Fibrosis Activity

- Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

- Methods of Application : The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

- Results : Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

2. Synthesis of 2-Pyridones

- Application Summary : The compound “4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine” can be used in the synthesis of 2-pyridones, which have extensive applications in many fields such as biology, natural products, dyes, and fluorescents .

- Methods of Application : The synthesis of 2-pyridones can be achieved through reactions based on pyridine rings, cyclization, and cycloaddition reactions .

- Results : The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed. The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone .

3. Synthesis of Monastrol

- Application Summary : Monastrol, a potentially important chemotherapeutic for cancer, acts as an inhibitor of mitotic kinesin . The compound “4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine” can be used in the synthesis of Monastrol .

- Methods of Application : The synthesis of Monastrol can be achieved through the utilization of Lewis acid promoter, Yb (OTf)3 .

- Results : The synthesis of Monastrol via this method has been reported .

4. Pharmacologically Active Decorated Six-Membered Diazines

- Application Summary : Pyrimidine derivatives, including “4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . These compounds exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

- Methods of Application : The synthesis of these compounds can be achieved through various synthetic approaches .

- Results : The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored .

5. Synthesis of Amino-Substituted-2-Pyridone

- Application Summary : The compound “4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine” can be used in the synthesis of amino-substituted-2-pyridone .

- Methods of Application : This reaction was carried out using a palladium catalyst under microwave irradiation .

- Results : The synthesis of 2-pyridones was achieved in good-to-high yields .

6. Synthesis of Biologically Active Molecule with 2-Pyridone Scaffold

- Application Summary : The compound “4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine” can be used in the synthesis of a biologically active molecule with a 2-pyridone scaffold .

- Methods of Application : The synthesis of this molecule was achieved through a series of reactions .

- Results : The synthesized molecule exhibited excellent activity as a thrombin inhibitor, with satisfactory IC5 index (about 0.02–2.5 μM) .

Propiedades

IUPAC Name |

4-chloro-5,6-dimethyl-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-7-8(2)14-11(15-10(7)12)9-5-3-4-6-13-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZNLKLHMMORIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201241003 | |

| Record name | 4-Chloro-5,6-dimethyl-2-(2-pyridinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine | |

CAS RN |

204394-63-8 | |

| Record name | 4-Chloro-5,6-dimethyl-2-(2-pyridinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204394-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5,6-dimethyl-2-(2-pyridinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1454386.png)

amine](/img/structure/B1454388.png)

![8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1454389.png)